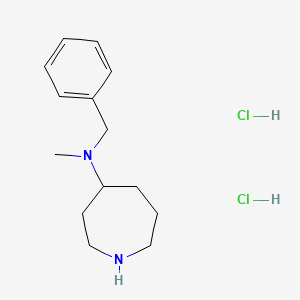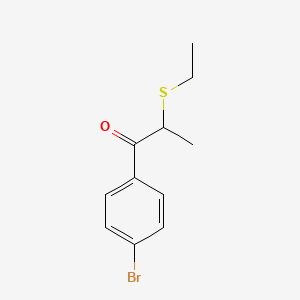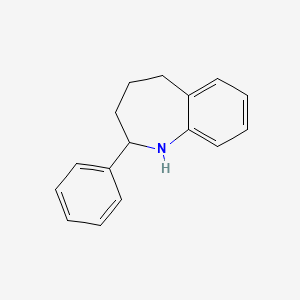
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound that belongs to the benzazepine class. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a seven-membered azepine ring fused to a benzene ring, with a phenyl group attached to the azepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be achieved through various synthetic routes. One common method involves the cyclization of N-phenyl-2-aminobenzylamine with formaldehyde under acidic conditions. Another approach is the reduction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline using lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and quinones.
Reduction: Fully saturated analogs.
Substitution: Various substituted benzazepine derivatives.
Wissenschaftliche Forschungsanwendungen
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand for various biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a dopamine receptor agonist.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The activation of dopamine receptors leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP levels and resulting in various downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine
- SKF-38393
Uniqueness
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific structural features and biological activity. Unlike other benzazepine derivatives, it has a distinct phenyl group attached to the azepine ring, which contributes to its unique pharmacological properties and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H17N |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C16H17N/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)17-16/h1-5,7-9,11,16-17H,6,10,12H2 |
InChI-Schlüssel |
LUFNZOBREPBXAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC2=CC=CC=C2C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)

![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
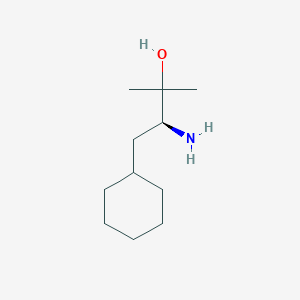
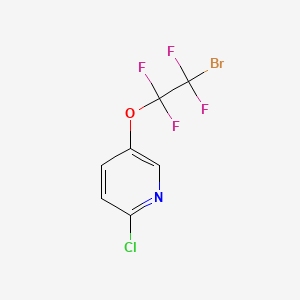
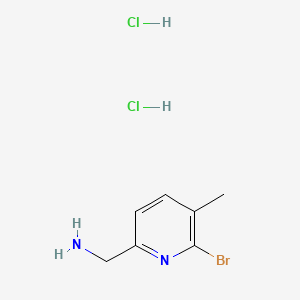
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)

